Cas no 84000-11-3 (Fmoc-N-Me-Val-OH)

Fmoc-N-Me-Val-OH structure
Fmoc-N-Me-Val-OH structure
Nom du produit:Fmoc-N-Me-Val-OH
Numéro CAS:84000-11-3
Le MF:C21H23NO4
Mégawatts:353.41162610054
MDL:MFCD00153395
CID:60640
PubChem ID:978328

Fmoc-N-Me-Val-OH Propriétés chimiques et physiques

Nom et identifiant

    • Fmoc-N-methyl-L-valine
    • N-(9-Fluorenylmethyloxycarbonyl)-N-methyl-L-valine
    • Fmoc-N-Me-Val-OH
    • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-valine
    • N-(9-Fluorenylmethoxycarbonyl)-N-methylvaline
    • (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylbutanoic acid
    • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-methylbutanoic acid
    • Fmoc-L-MeVal-OH
    • Fmoc-Nalpha-methyl-L-valine
    • Fmoc-N-Me-L-Valine
    • <i>N<
    • Fmoc-MeVal-OH
    • N-Fmoc-N-methyl-L-valine
    • L-Valine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-
    • (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methyl-butanoic acid
    • Fmoc-N-a-methyl-L-val
    • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-valine (ACI)
    • (2S)-2-([[(9H-Fluoren-9-yl)methoxy]carbonyl](methyl)amino)-3-methylbutanoic acid
    • MDL: MFCD00153395
    • Piscine à noyau: 1S/C21H23NO4/c1-13(2)19(20(23)24)22(3)21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,12H2,1-3H3,(H,23,24)/t19-/m0/s1
    • La clé Inchi: YCXXXPZNQXXRIG-IBGZPJMESA-N
    • Sourire: C(C1C2C=CC=CC=2C2C=CC=CC1=2)OC(=O)N(C)[C@H](C(=O)O)C(C)C
    • BRN: 4560212

Propriétés calculées

  • Qualité précise: 353.16300
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 4
  • Comptage des atomes lourds: 26
  • Nombre de liaisons rotatives: 6
  • Complexité: 498
  • Surface topologique des pôles: 66.8

Propriétés expérimentales

  • Dense: 1.214
  • Point de fusion: 187-190 °C
  • Indice de réfraction: 1.588
  • Coefficient de répartition de l'eau: Slightly soluble in water and dimethyl formamide.
  • Le PSA: 66.84000
  • Le LogP: 3.97650
  • Rotation spécifique: -68 º (c=1% in DMF)
  • Activités optiques: [α]20/D −68.0±3°, c = 1% in DMF

Fmoc-N-Me-Val-OH Informations de sécurité

Fmoc-N-Me-Val-OH Données douanières

  • Code HS:2922509090
  • Données douanières:

    Code douanier chinois:

    2922509090

    Résumé:

    2922509090. Autres aminoalcools Phénols \ acides aminés Phénols et autres composés aminés oxygénés. TVA: 17.0%. Taux de remboursement: 13.0%. Conditions réglementaires: AB. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 30,0%

    Éléments de déclaration:

    Nom du produit, teneur en ingrédients, utilisation, couleur de l'éthanolamine et de ses sels à déclarer, emballage de l'éthanolamine et de ses sels à déclarer

    Conditions réglementaires:

    A. bordereau de dédouanement des marchandises entrantes
    B. bordereau de dédouanement des marchandises sortantes

    Catégorie d'inspection et de quarantaine:

    R. inspection de surveillance sanitaire des aliments importés
    S. inspection sanitaire des produits alimentaires exportés

    Résumé:

    2922509090. Autres aminoalcophénols, Phénols d'acides aminés et autres composés aminés à fonction oxygénée. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 30,0%

Fmoc-N-Me-Val-OH PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044531-10g
Fmoc-N-Me-Val-OH
84000-11-3 98%
10g
¥165.00 2024-07-28
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
F1165-1G
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-valine
84000-11-3 >98.0%(T)(HPLC)
1g
¥70.00 2024-04-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F48470-25g
Fmoc-N-Me-Val-OH
84000-11-3 97%
25g
¥328.0 2023-09-07
eNovation Chemicals LLC
D482799-250mg
FMOC-N-ME-VAL-OH
84000-11-3 97%
250mg
$120 2023-09-03
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
F809969-100g
Fmoc-N-methyl-L-valine
84000-11-3 98%
100g
¥2,398.00 2022-01-14
AAPPTec
MFV101-5g
Fmoc-MeVal-OH
84000-11-3
5g
$120.00 2024-07-19
AAPPTec
MFV101-25g
Fmoc-MeVal-OH
84000-11-3
25g
$480.00 2024-07-19
TRC
F641020-100mg
Fmoc-N-Me-Val-OH
84000-11-3
100mg
$64.00 2023-05-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-OB910-5g
Fmoc-Nalpha-methyl-L-valine
84000-11-3 97%
5g
250.0CNY 2021-08-04
Key Organics Ltd
AS-19173-10MG
Fmoc-N-methyl-L-valine
84000-11-3 >98%
10mg
£51.00 2023-09-07

Fmoc-N-Me-Val-OH Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Solvents: Dichloromethane ;  1 h, rt
2.1 Reagents: Sodium thiophenolate Solvents: Dimethylformamide ;  3 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
2.3 Reagents: Sodium carbonate Solvents: Water ;  pH 9; rt → 0 °C
2.4 Solvents: 1,4-Dioxane ;  3 h, 0 °C
2.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Référence
An efficient preparation of N-methyl-α-amino acids from N-nosyl-α-amino acid phenacyl esters
Leggio, Antonella; et al, Journal of Organic Chemistry, 2010, 75(5), 1386-1392

Synthetic Routes 2

Conditions de réaction
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  2 h, reflux
2.1 Reagents: Trifluoroacetic acid ,  Triethylsilane Solvents: Acetonitrile ;  2 h, 75 °C
Référence
Fluorenylmethoxycarbonyl-N-methylamino Acids Synthesized in a Flow Tube-in-Tube Reactor with a Liquid-Liquid Semipermeable Membrane
Buba, Annette E.; et al, European Journal of Organic Chemistry, 2013, 2013(21), 4509-4513

Synthetic Routes 3

Conditions de réaction
1.1 Reagents: Acetyl chloride Solvents: Dichloromethane ;  4 h, rt
1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  12 h, rt
Référence
Conformation-based design and synthesis of apratoxin A mimetics modified at the α,β-unsaturated thiazoline moiety
Onda, Yuichi; et al, Journal of Medicinal Chemistry, 2017, 60(15), 6751-6765

Synthetic Routes 4

Conditions de réaction
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  reflux
2.1 Reagents: Trifluoroacetic acid ,  Triethylsilane Solvents: Chloroform ;  24 - 72 h, rt
Référence
A total synthesis of a highly N-methylated cyclodepsipeptide [2S,3S-Hmp]-aureobasidin L using solid-phase methods
Maharani, Rani ; et al, Tetrahedron, 2014, 70(14), 2351-2358

Synthetic Routes 5

Conditions de réaction
1.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ,  Dichloromethane ;  2 h, rt
1.2 Reagents: Methanol ,  Diisopropylethylamine Solvents: Dichloromethane ;  10 min, rt
1.3 Solvents: Dichloromethane ;  4 h, rt
1.4 Reagents: Thiophenol ,  Potassium carbonate Solvents: Dimethylformamide ;  10 min, rt
1.5 Solvents: Dimethylformamide ;  2 h, rt
1.6 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  2 h, rt
1.7 Reagents: Acetic acid ,  2,2,2-Trifluoroethanol Solvents: Dichloromethane ;  2 h, rt
Référence
Solid-Phase Synthesis of N-Nosyl- and N-Fmoc-N-Methyl-α-amino Acids
Di Gioia, Maria Luisa; et al, Journal of Organic Chemistry, 2007, 72(10), 3723-3728

Synthetic Routes 6

Conditions de réaction
1.1 Reagents: Triethylsilane Catalysts: Aluminum chloride Solvents: Dichloromethane ;  rt
Référence
An Improved Synthesis of Fmoc-N-methyl-α-amino Acids
Zhang, Suode; et al, Journal of Organic Chemistry, 2005, 70(17), 6918-6920

Synthetic Routes 7

Conditions de réaction
1.1 Reagents: p-Toluenesulfonic acid Solvents: Toluene
2.1 Reagents: Trifluoroacetic acid ,  Triethylsilane Solvents: Chloroform
Référence
Structure Elucidation and Synthesis of Natural Products
Murphy, Annabel Christine, 2008, , ,

Synthetic Routes 8

Conditions de réaction
1.1 Solvents: Dichloromethane ;  40 min, rt
2.1 Solvents: Dichloromethane ;  rt; 1.5 h, rt
3.1 Reagents: Thioglycolic acid ,  Sodium methoxide Solvents: Methanol ,  Acetonitrile ;  40 min, 50 °C
4.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane ,  Water ;  1 h, pH 8, rt
5.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ,  Toluene ;  1 h, rt
Référence
A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids
Di Gioia, Maria Luisa; et al, Amino Acids, 2010, 38(1), 133-143

Synthetic Routes 9

Conditions de réaction
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ,  Toluene ;  1 h, rt
Référence
A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids
Di Gioia, Maria Luisa; et al, Amino Acids, 2010, 38(1), 133-143

Synthetic Routes 10

Conditions de réaction
1.1 Reagents: Trifluoroacetic acid ,  Triethylsilane Solvents: Acetonitrile ;  2 h, 75 °C
Référence
Fluorenylmethoxycarbonyl-N-methylamino Acids Synthesized in a Flow Tube-in-Tube Reactor with a Liquid-Liquid Semipermeable Membrane
Buba, Annette E.; et al, European Journal of Organic Chemistry, 2013, 2013(21), 4509-4513

Synthetic Routes 11

Conditions de réaction
1.1 Reagents: Chlorotrimethylsilane Solvents: Dichloromethane ;  3 h, reflux; reflux → 0 °C
1.2 Reagents: Diisopropylethylamine ;  0 °C
Référence
Design, conformational studies and analysis of structure-function relationships of PTH (1-11) analogues: the essential role of Val in position 2
Caporale, A.; et al, Amino Acids, 2012, 43(1), 207-218

Synthetic Routes 12

Conditions de réaction
1.1 Reagents: Diisopropylethylamine ,  2-Chlorotrityl chloride resin Solvents: Dichloromethane ;  3 h, rt
1.2 Reagents: Methanol ;  0.5 h, rt
Référence
Comparative pharmacokinetic profile of cyclosporine (CsA) with a decapeptide and a linear analogue
Price, David A.; et al, Organic & Biomolecular Chemistry, 2017, 15(12), 2501-2506

Synthetic Routes 13

Conditions de réaction
1.1 Reagents: Chromium oxide Solvents: Dichloromethane ;  < 15 min, rt
2.1 Solvents: Dichloromethane ;  40 min, rt
3.1 Solvents: Dichloromethane ;  rt; 1.5 h, rt
4.1 Reagents: Thioglycolic acid ,  Sodium methoxide Solvents: Methanol ,  Acetonitrile ;  40 min, 50 °C
5.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane ,  Water ;  1 h, pH 8, rt
6.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ,  Toluene ;  1 h, rt
Référence
A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids
Di Gioia, Maria Luisa; et al, Amino Acids, 2010, 38(1), 133-143

Synthetic Routes 14

Conditions de réaction
1.1 Reagents: Sodium thiophenolate Solvents: Dimethylformamide ;  3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
1.3 Reagents: Sodium carbonate Solvents: Water ;  pH 9; rt → 0 °C
1.4 Solvents: 1,4-Dioxane ;  3 h, 0 °C
1.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Référence
An efficient preparation of N-methyl-α-amino acids from N-nosyl-α-amino acid phenacyl esters
Leggio, Antonella; et al, Journal of Organic Chemistry, 2010, 75(5), 1386-1392

Synthetic Routes 15

Conditions de réaction
1.1 Reagents: Thioglycolic acid ,  Sodium methoxide Solvents: Methanol ,  Acetonitrile ;  40 min, 50 °C
2.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane ,  Water ;  1 h, pH 8, rt
3.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ,  Toluene ;  1 h, rt
Référence
A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids
Di Gioia, Maria Luisa; et al, Amino Acids, 2010, 38(1), 133-143

Synthetic Routes 16

Conditions de réaction
1.1 Reagents: Sodium bicarbonate Solvents: 1,4-Dioxane ,  Water
2.1 Reagents: p-Toluenesulfonic acid Solvents: Toluene
3.1 Reagents: Trifluoroacetic acid ,  Triethylsilane Solvents: Chloroform
Référence
Structure Elucidation and Synthesis of Natural Products
Murphy, Annabel Christine, 2008, , ,

Synthetic Routes 17

Conditions de réaction
1.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane ,  Water ;  1 h, pH 8, rt
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ,  Toluene ;  1 h, rt
Référence
A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids
Di Gioia, Maria Luisa; et al, Amino Acids, 2010, 38(1), 133-143

Synthetic Routes 18

Conditions de réaction
1.1 Reagents: Cesium carbonate Solvents: Ethanol ;  0 °C; 1 h, rt
1.2 Solvents: Dimethylformamide ;  1 h, rt
2.1 Solvents: Dichloromethane ;  1 h, rt
3.1 Reagents: Sodium thiophenolate Solvents: Dimethylformamide ;  3 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
3.3 Reagents: Sodium carbonate Solvents: Water ;  pH 9; rt → 0 °C
3.4 Solvents: 1,4-Dioxane ;  3 h, 0 °C
3.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Référence
An efficient preparation of N-methyl-α-amino acids from N-nosyl-α-amino acid phenacyl esters
Leggio, Antonella; et al, Journal of Organic Chemistry, 2010, 75(5), 1386-1392

Synthetic Routes 19

Conditions de réaction
1.1 Solvents: Dichloromethane ;  rt; 1.5 h, rt
2.1 Reagents: Thioglycolic acid ,  Sodium methoxide Solvents: Methanol ,  Acetonitrile ;  40 min, 50 °C
3.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane ,  Water ;  1 h, pH 8, rt
4.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ,  Toluene ;  1 h, rt
Référence
A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids
Di Gioia, Maria Luisa; et al, Amino Acids, 2010, 38(1), 133-143

Synthetic Routes 20

Conditions de réaction
1.1 Reagents: Trifluoroacetic acid ,  Triethylsilane Solvents: Chloroform
Référence
Ionic and organometallic-catalyzed organosilane reductions
Larson, Gerald L.; et al, Organic Reactions (Hoboken, 2008, 71, 1-737

Fmoc-N-Me-Val-OH Raw materials

Fmoc-N-Me-Val-OH Preparation Products

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